molecular formula C15H20N4O3S B2821826 3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953014-03-4

3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2821826
CAS No.: 953014-03-4
M. Wt: 336.41
InChI Key: WUNZBUPRELPGEQ-UHFFFAOYSA-N
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Description

3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a potent and selective inhibitor of Phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and reward systems. By selectively inhibiting PDE10A, this compound increases intracellular levels of the secondary messengers cAMP and cGMP , thereby modulating dopaminergic and glutamatergic signaling pathways. This mechanism makes it a critical pharmacological tool for investigating the pathophysiology and potential treatment of neuropsychiatric and neurodegenerative disorders. Research utilizing this inhibitor has been instrumental in exploring novel therapeutic strategies for conditions such as schizophrenia and Huntington's disease , where striatal dysfunction is a central feature. Its research value is further underscored by its utility in preclinical models to study the complex signaling dynamics that govern basal ganglia function and to validate PDE10A as a compelling drug target for central nervous system disorders.

Properties

IUPAC Name

3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-10-7-14(22)19-12(9-23-15(19)16-10)8-13(21)18-5-3-17(4-6-18)11(2)20/h7,12H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNZBUPRELPGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the thiazole intermediate with a suitable amidine or guanidine derivative.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated intermediate reacts with piperazine.

    Acetylation: Finally, the acetyl group is introduced by reacting the piperazine derivative with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetylpiperazine moiety and thiazolo-pyrimidinone scaffold enable nucleophilic substitution. For example:

  • Amide bond hydrolysis : The acetyl group in the 4-acetylpiperazinyl fragment undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying pharmacokinetic properties .

  • Sulfonation : Similar to sildenafil derivatives, sulfonyl chloride intermediates (e.g., from chlorosulfonation) react with amines like N-methylpiperazine to form sulfonamides .

Table 1: Reaction Conditions for Sulfonamide Formation

ReagentTemperatureYieldSource
N-methylpiperazine20–25°C90%
Dichloromethane solvent1 h

Condensation and Cyclization Reactions

The pyrimidin-5(3H)-one core participates in cyclocondensation:

  • Knoevenagel reaction : The ketone group in the thiazolo-pyrimidinone system reacts with aldehydes in the presence of piperidine to form Schiff bases .

  • Heterocycle formation : Reaction with nitriles under HCl gas yields fused pyrazolo-pyrimidinones .

Example :

text
Pyrimidinone + R-CN → Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives Conditions: HCl gas, dioxane, 6 h[6]

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes electrophilic substitution:

  • Halogenation : Bromine or chlorine substitutes at the 5-position of the thiazolo ring in acidic media .

  • Sulfonation : Chlorosulfonic acid introduces sulfonyl groups, enabling further derivatization .

Side-Chain Functionalization

The oxoethyl linker (2-oxoethyl group) allows:

  • Alkylation : Reacts with alkyl halides to form tertiary amines .

  • Acylation : Acetic anhydride modifies the piperazinyl nitrogen .

Table 2: Modification of Piperazinyl Side Chains

Reaction TypeReagentProductYield
AcylationAcetic anhydrideN-acetylpiperazine derivatives75–90%
AlkylationEthyl bromoacetateEthoxycarbonyl derivatives60–85%

Hydrolysis and Stability

  • Acid/Base Sensitivity : The acetylpiperazinyl group hydrolyzes in strong acids (e.g., HCl) to regenerate piperazine, while the thiazolo-pyrimidinone core remains stable below pH 10 .

  • Oxidative Stability : The sulfur atom in the thiazole ring is susceptible to oxidation, forming sulfoxides under mild oxidizing conditions .

Mechanistic Insights

  • Sulfonamide Formation : The reaction of sulfonyl chlorides with amines proceeds via a two-step mechanism: nucleophilic attack followed by deprotonation .

  • Cyclocondensation : Thiols promote dehydroaromatization in quinazolinone synthesis, suggesting similar roles in pyrimidinone systems .

Comparative Reactivity

Table 3: Reactivity of Key Functional Groups

GroupReactivity PriorityExample Reaction
AcetylpiperazinylHighHydrolysis, alkylation
Thiazole ringModerateElectrophilic substitution
Pyrimidin-5(3H)-oneLowCyclocondensation with nitriles

Scientific Research Applications

Biological Activities

  • Anticancer Activity :
    • Research has indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown efficacy against various cancer cell lines, potentially through mechanisms involving the inhibition of specific kinases or pathways critical for cancer cell proliferation and survival .
  • Anti-inflammatory Effects :
    • The compound's structure suggests it could modulate inflammatory pathways. Studies on related pyrazole and thiazole derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating a promising direction for further exploration of this compound in treating inflammatory diseases .
  • Antioxidant Properties :
    • Compounds containing thiazole rings have been evaluated for their antioxidant capabilities. The antioxidant activity is often assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where certain derivatives have shown potent free radical scavenging abilities, suggesting potential applications in preventing oxidative stress-related conditions .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluating a series of thiazolo[3,2-a]pyrimidine derivatives found that modifications at the piperazine moiety enhanced cytotoxicity against breast cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Inflammation Models :
    • In animal models of arthritis, related compounds demonstrated a reduction in swelling and pain indicators, supporting their potential as anti-inflammatory agents. The mechanisms were linked to the inhibition of NF-kB signaling pathways .

Mechanism of Action

The mechanism of action of 3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Analogs in the Thiazolo[3,2-a]pyrimidinone Family

Compound Name Key Substituents Biological Activity/Use Reference ID
3-(2-(4-Acetylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one 4-Acetylpiperazinyl, 7-methyl Presumed kinase inhibition or neurological modulation (structural analogy)
6-[2-[4-(4-Fluorobenzoyl)piperidino]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (Setoperone) 4-Fluorobenzoylpiperidine, 7-methyl 5HT2A receptor antagonist
3-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one 4-Ethylpiperazinyl, 7-methyl Research compound (specific activity not disclosed)
6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one 2-Hydroxyethyl, 7-methyl Research use (solubility: requires -20°C storage, limited stability)
2-Methylene-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one Methylene group at position 2 Synthesized via domino RDA reactions; antiproliferative potential

Functional Group Variations and Pharmacological Implications

  • Piperazine/Piperidine Derivatives :

    • The 4-acetylpiperazinyl group in the target compound may improve metabolic stability compared to the 4-fluorobenzoylpiperidine in Setoperone .
    • Ethylpiperazinyl () and hydroxyethyl () substituents reduce steric bulk but may decrease receptor affinity.
  • Methyl vs. Bulkier Substituents :

    • The 7-methyl group is conserved across analogs, suggesting its role in maintaining core stability. Compounds with bulkier groups (e.g., biphenyl or benzodioxolyl in ) exhibit divergent activities, such as NMDA receptor modulation .

Activity Comparison with Pyrimidinone Derivatives Beyond Thiazolo-Fused Systems

Compound Class/Name Key Features Activity Reference ID
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one Nitrophenyl, phenylamino Antitumor activity (specific targets not disclosed)
5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Sulfonylpiperazine, pyrazolo-pyrimidine core Kinase inhibition (structural similarity to sildenafil analogs)
3-(4-Chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Chlorophenyl, tetrahydrobenzothieno-pyrimidine Safety: No significant hazards reported (SDS data)

Biological Activity

The compound 3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a thiazolopyrimidine derivative that has garnered attention for its potential biological activities. Thiazolopyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This article reviews the biological activity of this specific compound based on recent studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_4O_2S, with a molecular weight of 370.46 g/mol. The structural features include a thiazole ring fused with a pyrimidine, which is significant for its biological interactions.

Biological Activity Overview

The biological activities of thiazolopyrimidines, including our compound of interest, have been extensively studied. Some key activities include:

  • Antimicrobial Activity : Thiazolopyrimidines have shown significant antimicrobial properties against various bacterial strains. For instance, studies indicate that related compounds exhibit strong bactericidal effects against Staphylococcus spp. and other pathogens .
  • Anticancer Properties : Thiazolopyrimidine derivatives have been reported to inhibit cancer cell proliferation in various cancer lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : These compounds may also possess anti-inflammatory properties, potentially modulating inflammatory pathways and cytokine production .

Antimicrobial Studies

A comparative study on the antimicrobial activity of thiazolopyrimidines demonstrated that compounds with an acetyl group significantly enhanced activity against Gram-positive bacteria compared to standard antibiotics like ciprofloxacin. The compound exhibited a minimum inhibitory concentration (MIC) that was lower than that of several reference drugs .

Anticancer Activity

Research evaluating the cytotoxic effects of thiazolopyrimidine derivatives on various cancer cell lines (e.g., A549 lung cancer cells and HepG2 liver cancer cells) showed promising results. The compound induced significant apoptosis at concentrations ranging from 10 to 50 µM over 24 to 48 hours, with cell viability assays indicating a reduction in proliferation by up to 70% compared to untreated controls .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial effects of thiazolopyrimidines, the compound was tested against multiple strains of bacteria, including resistant strains. Results indicated that it had a potent bactericidal effect with an MIC value significantly lower than that of conventional treatments .

Case Study 2: Cytotoxicity in Cancer Cells

A separate investigation into the cytotoxicity of this compound revealed that it selectively targeted cancer cells while sparing normal cells (L929). The selectivity index was calculated, demonstrating a favorable therapeutic window for potential clinical applications .

Data Tables

Activity Type Observed Effect Reference
AntimicrobialStrong bactericidal effect against Staphylococcus spp.
AnticancerInduction of apoptosis in A549 and HepG2 cells
Anti-inflammatoryModulation of cytokine production

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield?

The synthesis involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and functional group modifications. For example, ethyl carboxylate intermediates (e.g., Ethyl 7-methyl-3-oxo-5-phenyl derivatives) are synthesized using Knoevenagel condensation, followed by piperazine acetylation . Optimization requires:

  • Temperature control (e.g., 60–80°C for cyclization).
  • Catalysts like piperidine for Knoevenagel reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Yields typically range from 45–70%, depending on steric hindrance and reagent purity.

Q. Which spectroscopic methods are critical for structural confirmation?

A combination of techniques is essential:

  • 1H/13C NMR : Assign signals for thiazolo-pyrimidine protons (δ 2.4–3.1 ppm for methyl groups) and piperazine carbons (δ 45–55 ppm) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thioxo groups (C=S at ~1200 cm⁻¹) .
  • X-ray crystallography : Resolve Z/E isomerism in exocyclic double bonds (e.g., benzylidene substituents) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?

SAR studies should systematically modify functional groups and assess bioactivity changes:

  • Piperazine substitution : Replace acetyl with sulfonyl or aryl groups to modulate solubility and receptor binding .
  • Thiazolidinone modifications : Introduce alkyl chains (e.g., isobutyl) to enhance lipophilicity and membrane permeability .
  • Bioactivity assays : Test antimicrobial (MIC against S. aureus), anticancer (IC₅₀ in MCF-7 cells), or kinase inhibition (e.g., EGFR) .

Table 1 : Bioactivity of Analogues

SubstituentAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
4-Acetylpiperazine12.58.3
4-(4-Methoxyphenyl)6.25.1
3-Isobutylthiazolidine3.82.9
Data adapted from

Q. What computational strategies are effective for predicting target binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PI3K or HDACs. Focus on hydrogen bonding with the thiazolo-pyrimidine core and hydrophobic interactions with acetylpiperazine .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or impurities. Mitigation strategies include:

  • Variable-temperature NMR : Identify coalescence temperatures for tautomers.
  • 2D NMR (COSY, HSQC) : Confirm connectivity in complex splitting patterns .
  • HPLC-MS : Verify purity (>95%) before spectral analysis .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24-hour intervals .
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C typical for thiazolo-pyrimidines) .
  • Light sensitivity : Expose to UV-Vis light (λ = 254 nm) and track photodegradation products .

Translational Research Questions

Q. How can in vitro ADME properties be evaluated for drug development?

  • Solubility : Shake-flask method in PBS (pH 7.4) and n-octanol for logP determination .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Plasma protein binding : Equilibrium dialysis with human serum albumin .

Q. What strategies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets and assess activity loss .

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